Lipophilicity Gain for Membrane Penetration
The introduction of bromine at the 8-position raises the calculated partition coefficient (LogP) to 4.06, compared with a LogP range of 2.77–3.39 for the non-brominated 1-(naphthalen-1-yl)cyclopropane-1-carbonitrile . This represents an increase of 0.67–1.29 log units, which is substantial in medicinal chemistry terms: each log unit can correspond to approximately a tenfold increase in membrane permeability. Researchers building focused libraries for intracellular or CNS targets may therefore preferentially select the brominated scaffold when higher passive permeability is required without adding a separate lipophilic group.
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.06 |
| Comparator Or Baseline | 1-(Naphthalen-1-yl)cyclopropane-1-carbonitrile (CAS 56477-59-9); LogP = 2.77 (Chemsrc) to 3.39 (Chemscene computational) |
| Quantified Difference | ΔLogP = +0.67 to +1.29 (target more lipophilic) |
| Conditions | In silico LogP prediction (vendor-reported and database-computed values; not experimentally determined shake-flask LogP) |
Why This Matters
Higher LogP translates to increased passive membrane permeability, which can be decisive when a screening library requires compounds with intrinsic CNS or intracellular target access without additional structural modification.
